molecular formula C21H26N2O2 B6007565 3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one

3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one

Cat. No.: B6007565
M. Wt: 338.4 g/mol
InChI Key: GPLRNRLUYAKKKX-KCLYBWHESA-N
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Description

3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one is a complex organic compound featuring an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound’s unique structure combines an indole ring with a cyclohexenone moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

(2E)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethylimino]-2-(1-hydroxypropylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-19(24)21-18(6-5-7-20(21)25)22-11-10-15-14(3)23-17-9-8-13(2)12-16(15)17/h8-9,12,23-24H,4-7,10-11H2,1-3H3/b21-19+,22-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLRNRLUYAKKKX-KCLYBWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)C)C)CCCC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)C)C)CCCC1=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a classic method for constructing the indole ring system. For the synthesis of 3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one, a multi-step process is typically employed. This process may involve the reaction of 2,5-dimethylindole with an appropriate alkylating agent to introduce the ethyl group, followed by the formation of the amino group through nucleophilic substitution . The final step involves the cyclization to form the cyclohexenone moiety under acidic or basic conditions .

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, alcohols, and substituted indole compounds .

Scientific Research Applications

3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. This compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one is unique due to its combination of an indole ring with a cyclohexenone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

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